![molecular formula C15H17BrN2O2 B7462549 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)
4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione, also known as 4-Br-PMI, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of indole-2,3-diones, which have been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of the protein kinases AKT and ERK, which are involved in cell proliferation and survival. Additionally, it has been shown to activate the p38 MAPK pathway, which plays a role in apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to regulate the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione in lab experiments is its high potency and selectivity for its target proteins. This makes it a useful tool for studying the specific signaling pathways involved in various diseases. However, one limitation is that its effects may be influenced by factors such as cell type and dosage, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in animal models and eventually in human clinical trials. Finally, more research is needed to fully understand the mechanisms underlying its biological activities and how it can be used to treat various diseases.
Synthesis Methods
The synthesis of 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione involves a multi-step process that starts with the reaction of 4-bromoindole-2,3-dione with 4-methylpiperidine in the presence of a catalyst. This is followed by a series of purification steps to obtain the final product in high yield and purity.
Scientific Research Applications
4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione has been studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10-5-7-17(8-6-10)9-18-12-4-2-3-11(16)13(12)14(19)15(18)20/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKASNMCAOOIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C(=CC=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

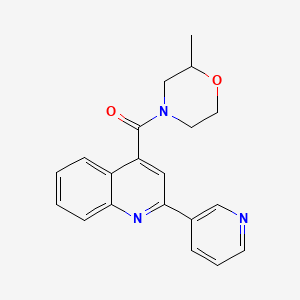
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
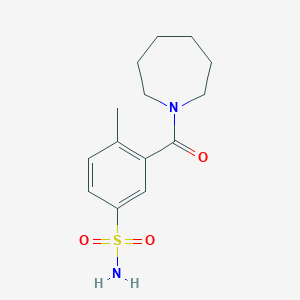
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)
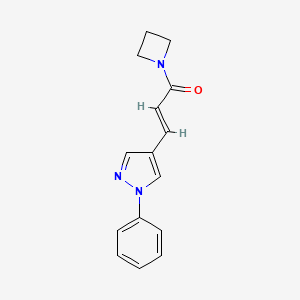
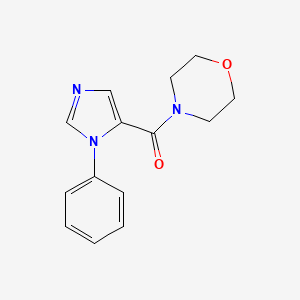
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)

![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
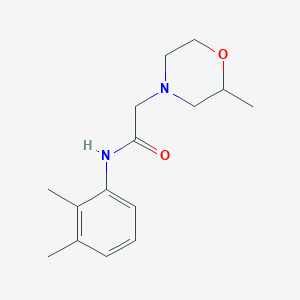
![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
